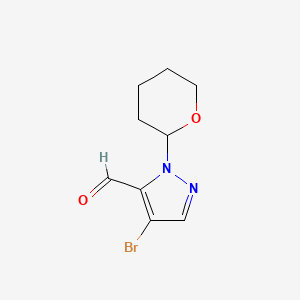

![molecular formula C8H10N2O B581727 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1256824-39-1](/img/structure/B581727.png)

3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

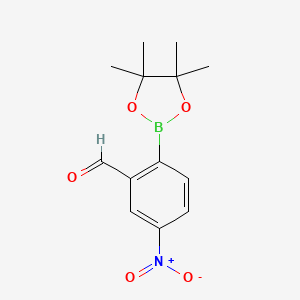

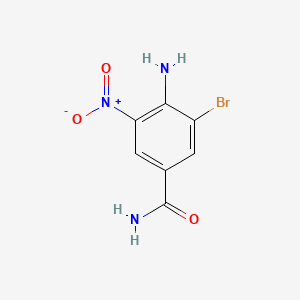

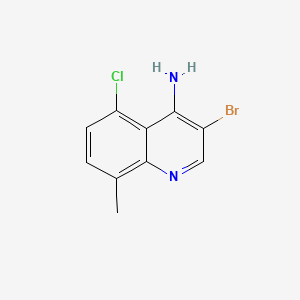

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound . It is a derivative of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine . The compound has been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .

Synthesis Analysis

The synthesis of this compound involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The yield of the synthesis process was reported to be 71% as a yellow solid .Molecular Structure Analysis

The molecular structure of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine includes a pyrrole ring and a pyrazine ring . The molecular formula is C7H8N2 and the average mass is 120.152 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine include a melting point of 287–288 °C . The compound is a yellow solid .Scientific Research Applications

Heterocyclic Compounds in Kinase Inhibition

One significant area of application for heterocyclic compounds similar to "3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine" is in the design of kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold, for example, has shown versatility in interacting with kinases through multiple binding modes, underscoring the potential of such structures in therapeutic applications. This scaffold binds primarily to the hinge region of the kinase but can also form other key interactions within the kinase pocket, enhancing potency and selectivity. The adaptability of these heterocycles to form a hydrogen bond donor–acceptor pair, a common interaction among kinase inhibitors, highlights their importance in drug design (Steve Wenglowsky, 2013).

Importance in Synthetic Chemistry

Additionally, heterocyclic compounds like "3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine" serve as key precursors and building blocks in synthetic chemistry. Their structural complexity and reactivity enable the synthesis of a wide array of bioactive molecules, offering broad applicability in the pharmaceutical and medicinal industries. The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds emphasizes the role of hybrid catalysts in developing these heterocyclic structures, showcasing the innovative approaches to constructing compounds with significant biological activity (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, closely related to the structure of interest, is widely utilized in medicinal chemistry due to its saturated nature and the ability to explore the pharmacophore space effectively. Compounds featuring the pyrrolidine ring, including its derivatives, have been studied for various target selectivities, demonstrating the ring's contribution to the stereochemistry and three-dimensional coverage of molecules. Such compounds have potential in developing new drugs with diverse biological profiles, highlighting the importance of heterocyclic scaffolds in drug discovery (Giovanna Li Petri et al., 2021).

Future Directions

The future directions of research on this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals and organic materials . Additionally, more research could be done to understand its mechanism of action and to develop new synthetic methods .

properties

IUPAC Name |

3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-7-2-6-3-9-5-8(6)10-4-7/h2,4,9H,3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZWBPLOLZVSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245235 |

Source

|

| Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |

CAS RN |

1256824-39-1 |

Source

|

| Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256824-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)